molecular formula C15H22N2O3S B2629459 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1448132-20-4

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2629459
CAS No.: 1448132-20-4
M. Wt: 310.41
InChI Key: IIEWPBPOCJIOKX-UHFFFAOYSA-N
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Description

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a methoxytetrahydrothiophene ring, a phenoxyethyl group, and a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea typically involves multiple steps:

    Formation of the Methoxytetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenoxyethyl Group: This step may involve nucleophilic substitution reactions where the phenoxyethyl group is introduced.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea moiety or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxyethyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, aryl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxytetrahydrothiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea may have applications in:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, although specific uses would require further research.

    Industry: Applications in materials science or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action for 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.

    1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-[(3-methoxythiolan-3-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-19-15(7-10-21-12-15)11-17-14(18)16-8-9-20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEWPBPOCJIOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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